![molecular formula C21H17ClF6N4O3S B2634264 Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate CAS No. 337921-06-9](/img/structure/B2634264.png)
Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about, Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate, is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) motif, which is a key structural element in many active agrochemical and pharmaceutical ingredients . The TFMP motif and its derivatives are primarily used in the protection of crops from pests .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of a trifluoromethyl group . For instance, the synthesis of tipranavir, a related compound, involved the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Research has demonstrated the synthesis of complex heterocyclic compounds, including those with trifluoromethyl groups and quinoxaline derivatives, through multi-component reactions (MCRs) and other synthetic methodologies. These compounds are foundational in developing fluorinated heterocycles, which are critical for pharmaceuticals, agrochemicals, and materials science. For example, Wang et al. (2012) explored MCRs synthesis of trifluoromethylated pyrano[4,3-b]pyrans, showcasing methods to construct fluorinated fused heterocyclic compounds, which are significant for their potential applications in drug development and materials science W. Wang, Jia Li, Li Zhang, Liping Song, Min Zhang, W. Cao, H. Deng, M. Shao, 2012.
Anticancer Activities
Compounds related to the queried chemical structure have been investigated for their potential anticancer activities. Research by Regal et al. (2020) into 4-hydroxyquinoline derivatives, which share similar structural motifs with the queried compound, demonstrated moderate cytotoxic activities against various cancer cell lines. This study highlights the potential of such compounds in developing new anticancer agents M. K. Regal, S. Shabana, S. El‐Metwally, 2020.
Photovoltaic Applications
The investigation into the photovoltaic properties of quinoline derivatives points to applications in solar energy conversion. Zeyada et al. (2016) examined the photovoltaic properties of pyrano[3,2-c]quinoline derivatives, revealing their potential use in fabricating organic–inorganic photodiodes. This research suggests the role of structurally related compounds in developing new materials for energy applications H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016.
Antimicrobial Agents
Compounds with similar frameworks have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives by Holla et al. (2006) and their evaluation as potential antimicrobial agents underscore the significance of such compounds in addressing antibiotic resistance and developing new therapeutic agents B. S. Holla, M. Mahalinga, M. S. Karthikeyan, P. M. Akberali, N. S. Shetty, 2006.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N4O3S/c1-2-35-16(33)10-36-18-19(34)32(15-4-3-11(20(23,24)25)8-14(15)31-18)6-5-29-17-13(22)7-12(9-30-17)21(26,27)28/h3-4,7-9H,2,5-6,10H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFCLIJIFAHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC(=C2)C(F)(F)F)N(C1=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-3-oxo-7-(trifluoromethyl)-3,4-dihydro-2-quinoxalinyl)sulfanyl)acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.